molecular formula C12H9F6NO B1319027 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 284027-34-5

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1319027
M. Wt: 297.2 g/mol
InChI Key: OZLKEHFVMNOUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound was carried out according to the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within oligonucleotide grafted to polymer support .


Molecular Structure Analysis

The molecular formula of this compound is C12H9F6NO and its molecular weight is 297.2 g/mol.


Chemical Reactions Analysis

The zwitter-ionic character of the obtained derivatives was reflected in their varying mobility under conditions of denaturing PAGE . The thermal stability of the duplexes of oligodeoxynucleotides containing THIQ groups with complementary DNA and RNA only slightly differed from that of natural DNA:DNA and DNA:RNA duplexes .

Scientific Research Applications

1. Application in Phenylethanolamine N-methyltransferase Inhibition

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their potential as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). Fluorination of tetrahydroisoquinolines leads to decreased affinity for the alpha(2)-adrenoceptor and enhances selectivity for PNMT inhibition. This is a notable application in designing pharmacological agents with specific target selectivity (Grunewald et al., 2006).

2. Role in Ring Expansion Reactions

The compound participates in the Dakin–West reaction of tetrahydroisoquinoline-1-carboxylic acids using trifluoroacetic anhydride. This leads to the formation of 2-trifluoromethyltetrahydro-3-benzazepinone derivatives, which are significant in synthetic organic chemistry (Kawase, 1992).

3. Use in Local Anesthetic Activity Evaluation

Studies have evaluated the local anesthetic activity of 1,2,3,4-tetrahydroisoquinoline derivatives, emphasizing the need to reduce toxicity and enhance therapeutic efficacy. These compounds have shown promising results as local anesthetics, with potential for future drug development (Azamatov et al., 2023).

4. Synthesis of Enantiomers

The synthesis of enantiomers of 1,2,3,4-tetrahydroquinolines, including compounds with trifluoroacetyl groups, is an important area of research. This process is vital for creating compounds with specific chiral properties, which are crucial in pharmaceutical applications (Gruzdev et al., 2012).

5. Development of Anticancer Agents

The tetrahydroisoquinoline moiety, including its derivatives, has been explored for its potential as anticancer agents. Its structural properties make it a suitable candidate for developing new pharmaceuticals with antitumor and antimicrobial activities (Redda et al., 2010).

properties

IUPAC Name

2,2,2-trifluoro-1-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO/c13-11(14,15)9-2-1-7-3-4-19(6-8(7)5-9)10(20)12(16,17)18/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLKEHFVMNOUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

Synthesis routes and methods I

Procedure details

10.0 ml of concentrated sulfuric acid were slowly added dropwise to a solution of 1.77 g (6.2 mmol) of N-trifluoroacetyl-2-(4-trifluoromethylphenyl)ethylamine [prepared from 2-(4-trifluoromethylphenyl)ethylamine and trifluoroacetic anhydride at −5° C.] in 7.5 ml of glacial acetic acid, and, while cooling in ice, 2 ml of formalin solution were added dropwise. After 18 hours at room temperature, the reaction mixture was poured into 130 ml of ice-water and extracted with dichloromethane, and the combined organic phases were washed with sodium bicarbonate solution and then with water. After drying over sodium sulfate, filtration and evaporation, 1.7 g of 2-trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline were isolated and were converted into 7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline by heating under reflux in ethanol/3N HCl (1:1) and alkaline workup.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
130 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,2,2-Trifluoro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}acetamide (4.00 g, 14 mmol) and paraformaldehyde (0.63 g) were combined in a flask and dissolved in acetic acid (11 mL). Sulfuric acid (11 mL) was added slowly. The mixture went from a cloudy solution to clear and an exothermic reaction was observed. After 40 min, the flask was lowered into an ice bath. The reaction was quenched with cold water and the resulting solution was extracted with EtOAc three times. The combined extracts were washed with water, saturated sodium bicarbonate and brine, dried (MgSO4), filtered, and concentrated to afford a yellow oil (4.1 g, 83%). MS calculated for C12H9F6NO: (M+H)+298; found 298.0.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Three
Name
Yield
83%

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